Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid
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Overview
Description
Bicyclo[210]pentan-5-amine;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 25533 This compound is characterized by its unique bicyclic structure, which includes a bicyclo[210]pentane ring system fused with an amine group and a 4-methylbenzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Bicyclo[2.1.0]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where a suitable amine precursor reacts with the bicyclic core under controlled conditions.
Attachment of the 4-Methylbenzenesulfonic Acid Moiety: This step involves the sulfonation of the amine-substituted bicyclic compound using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfonic acid group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring in the 4-methylbenzenesulfonic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups while imparting unique characteristics.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid depends on its specific application. In drug design, it may act as a bioisostere, replacing other functional groups to enhance the pharmacokinetic and pharmacodynamic properties of a drug. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement and type of functional groups attached to the core.
Cubanes: Another class of bicyclic compounds with a cubic structure, offering unique three-dimensional properties.
Higher Bicycloalkanes: Compounds with larger bicyclic frameworks, providing different steric and electronic characteristics.
Uniqueness
Bicyclo[210]pentan-5-amine;4-methylbenzenesulfonic acid is unique due to its specific combination of a bicyclic core with an amine group and a 4-methylbenzenesulfonic acid moiety
Properties
IUPAC Name |
bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5-3-1-2-4(3)5/h2-5H,1H3,(H,8,9,10);3-5H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNOLMKFOGJZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2C1C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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